molecular formula C19H15NO3 B11157671 (7E)-N-hydroxy-3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-imine

(7E)-N-hydroxy-3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-imine

Cat. No.: B11157671
M. Wt: 305.3 g/mol
InChI Key: QULBEALWERAJTM-CAPFRKAQSA-N
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Description

N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[2,3-f]chromene core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with arylglyoxals and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile, followed by the formation of the furochromene moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of common organic solvents and bases can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxylated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furochromene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve organic solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the furochromene core.

Scientific Research Applications

N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7E)-3,4-DIMETHYL-9-PHENYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDROXYLAMINE is unique due to its specific substituents and the presence of the hydroxylamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

(NE)-N-(3,4-dimethyl-9-phenylfuro[2,3-f]chromen-7-ylidene)hydroxylamine

InChI

InChI=1S/C19H15NO3/c1-11-8-15-18(19-17(11)12(2)10-22-19)14(9-16(20-21)23-15)13-6-4-3-5-7-13/h3-10,21H,1-2H3/b20-16+

InChI Key

QULBEALWERAJTM-CAPFRKAQSA-N

Isomeric SMILES

CC1=CC2=C(C(=C/C(=N\O)/O2)C3=CC=CC=C3)C4=C1C(=CO4)C

Canonical SMILES

CC1=CC2=C(C(=CC(=NO)O2)C3=CC=CC=C3)C4=C1C(=CO4)C

Origin of Product

United States

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